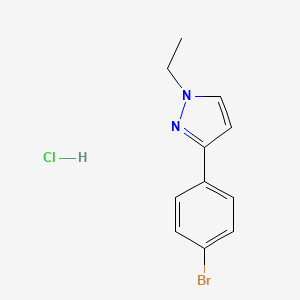![molecular formula C12H18Br2FN B1378137 (4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide CAS No. 1394041-40-7](/img/structure/B1378137.png)
(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide” is a chemical compound with the molecular formula C12H18Br2FN and a molecular weight of 355.09 . It is listed under the CAS No. 1394041-40-7 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromobutyl group, a fluorophenyl group, and a methylamine group, all connected by single bonds . The presence of bromine and fluorine atoms could potentially influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources . These properties would need to be determined experimentally.Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry Applications
Researchers have developed novel ketamine derivatives for potential therapeutic applications, highlighting a multi-step synthesis process involving the use of bromo and fluoro substituted compounds similar to the target molecule. One such study presented the synthesis of 2-(2-fluorophenyl)-2-methylamino-cyclohexanone, emphasizing the strategic incorporation of fluorine and bromine atoms for creating new pharmacologically active molecules (Moghimi, A., Rahmani, S., Zare, R., & Sadeghzadeh, M., 2014).
Antibacterial Research
In the quest for new antibacterial agents, the alkylation of 4-aryldiazenylpyrazoles using compounds with bromo and fluoro substituents has shown modest activity against bacteria, demonstrating the potential of these compounds in developing new antibacterial drugs (Ivanova, A., Burgart, Y., & Saloutin, V. I., 2013).
Fluorescent Probes for Biological and Environmental Analysis
A study explored the synthesis of a ratiometric fluorescent probe for detecting hydrazine in biological and water samples, utilizing a compound with a bromo substituent as part of the recognition site. This probe exhibits low cytotoxicity and high selectivity, suitable for environmental monitoring and biological imaging (Zhu, M., Xu, Y., Sang, L., Zhao, Z., Wang, L., Wu, X., Fan, F., Wang, Y., & Li, H., 2019).
Biocatalysis and Green Chemistry
Research into the biocatalytic production of (S)-4-bromo-3-hydroxybutyrate and related chemicals highlights the application of bromo-substituted compounds in synthesizing intermediates for statin compounds. This demonstrates the use of environmentally friendly processes for producing pharmaceutically relevant molecules (Asako, H., Shimizu, M., & Itoh, N., 2009).
Advanced Materials and Sensing Technologies
A novel approach to using N-benzyl derivatives of polyamines, including those with bromo and fluoro substituents, as vectors for boron and fluorine in cancer therapy and imaging has been researched. This study underscores the utility of such compounds in developing diagnostic and therapeutic agents (Martin, B., Possémé, F., Le Barbier, C., Carreaux, F., Carboni, B., Seiler, N., Moulinoux, J., & Delcros, J., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-N-[(4-fluorophenyl)methyl]-N-methylbutan-1-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrFN.BrH/c1-15(9-3-2-8-13)10-11-4-6-12(14)7-5-11;/h4-7H,2-3,8-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLQFHYOMSCLEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCBr)CC1=CC=C(C=C1)F.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Br2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



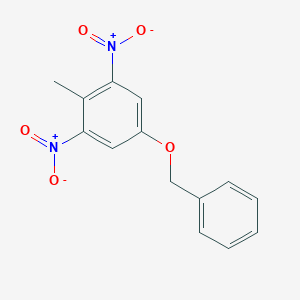
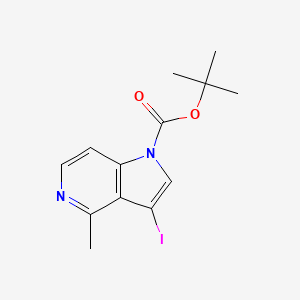
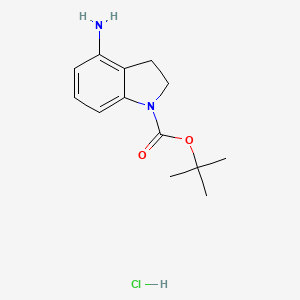
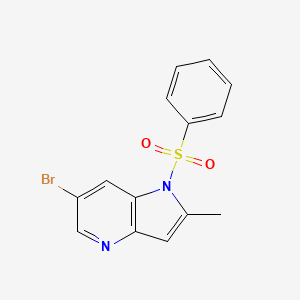
![8-Bromo-6-methyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1378061.png)

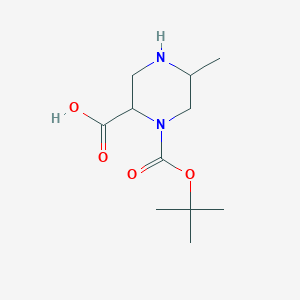
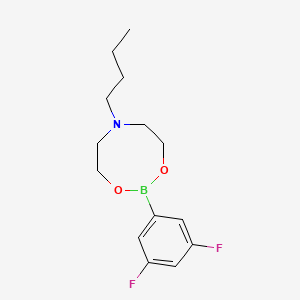
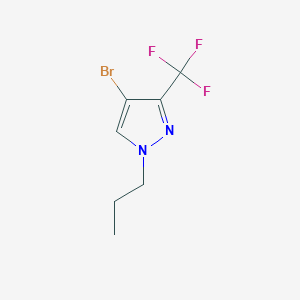
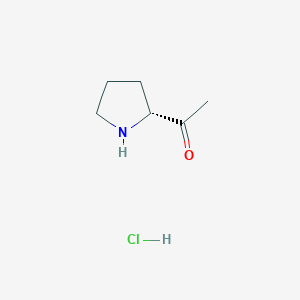
![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)
